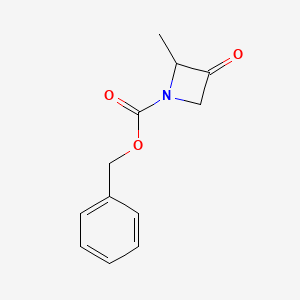

(S)-1-Cbz-2-methyl-3-oxoazetidine

Description

The Azetidine (B1206935) Core in Contemporary Heterocyclic Chemistry

Azetidines are four-membered nitrogen-containing heterocycles that represent a crucial structural motif in medicinal chemistry and organic synthesis. nih.gov Their significance stems from a unique combination of ring strain, which imparts reactivity, and greater stability compared to their three-membered aziridine (B145994) counterparts. nih.gov This balance allows for selective ring-opening reactions and functionalization, making them versatile synthetic intermediates. The non-planar, three-dimensional structure of the azetidine ring is particularly valuable in the design of bioactive molecules, as it allows for the precise spatial arrangement of substituents to interact with biological targets.

Significance of Four-Membered Oxoazetidine Systems (β-Lactams) in Organic Synthesis

The introduction of a carbonyl group into the azetidine ring gives rise to azetidinones. When the carbonyl is at the 2-position, the resulting structures are known as β-lactams, the core component of the life-saving penicillin and cephalosporin (B10832234) antibiotics. The inherent ring strain in β-lactams makes the amide bond highly susceptible to cleavage, a property exploited in their antibacterial mechanism of action. Beyond their role in antibiotics, β-lactams are powerful synthons in organic chemistry, serving as precursors to a wide array of other important molecules, including amino acids and larger heterocyclic systems.

The compound of focus, (S)-1-Cbz-2-methyl-3-oxoazetidine, is an azetidin-3-one (B1332698), a structural isomer of the more common β-lactams. nih.gov While not as extensively studied as their 2-oxo counterparts, azetidin-3-ones are gaining recognition as versatile intermediates for the synthesis of functionalized azetidines. nih.gov

Stereochemical Considerations and Chiral Azetidine Scaffolds

The incorporation of stereocenters into a molecule is a critical aspect of modern drug design, as the biological activity of a compound is often dependent on its three-dimensional structure. Chiral azetidines, which contain one or more stereocenters, are therefore highly sought-after building blocks. The synthesis of enantiomerically pure azetidines is an active area of research, with various strategies being developed to control the stereochemical outcome of their formation. These methods often employ chiral auxiliaries, catalysts, or starting materials derived from the chiral pool. The development of stereoselective routes to access specific enantiomers of substituted azetidines is crucial for the systematic exploration of structure-activity relationships in drug discovery programs.

Contextualizing this compound within Chiral Azetidinone Research

This compound emerges as a significant synthetic intermediate at the intersection of azetidine chemistry, stereoselective synthesis, and the use of protecting groups. The carboxybenzyl (Cbz) group is a widely used nitrogen-protecting group in peptide synthesis and the synthesis of nitrogen-containing compounds. It is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenolysis, providing a free amine for further functionalization.

The presence of the Cbz group on the nitrogen of the chiral 2-methyl-3-oxoazetidine scaffold serves a dual purpose. It stabilizes the otherwise reactive azetidin-3-one ring system and allows for controlled synthetic transformations at other positions of the molecule. The (S)-stereochemistry at the C2 position, in conjunction with the ketone at C3, provides a chiral template for the introduction of further stereocenters with high diastereoselectivity.

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its value can be inferred from the broader context of chiral azetidin-3-one synthesis. For instance, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been reported as a flexible method for preparing chiral azetidin-3-ones. nih.gov Such synthetic strategies underscore the growing interest in accessing enantiomerically pure azetidinone cores for further elaboration. The title compound represents a readily available, shelf-stable chiral building block that can be employed in the synthesis of more complex and potentially bioactive molecules.

Interactive Data Table: Properties of this compound

| Property | Value |

| Compound Name | benzyl (B1604629) (2S)-2-methyl-3-oxoazetidine-1-carboxylate |

| Synonym | This compound |

| CAS Number | 613688-34-9 |

| Molecular Formula | C12H13NO3 |

| Molecular Weight | 219.24 g/mol |

| Physical State | Solid |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

benzyl 2-methyl-3-oxoazetidine-1-carboxylate |

InChI |

InChI=1S/C12H13NO3/c1-9-11(14)7-13(9)12(15)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |

InChI Key |

OZHQEYLUECOUMU-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)CN1C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Asymmetric Synthesis of Chiral 3 Oxoazetidines, with Specific Reference to S 1 Cbz 2 Methyl 3 Oxoazetidine

Foundational Strategies for Azetidine (B1206935) Ring Construction

The construction of the azetidine ring is a formidable task due to the inherent ring strain of the four-membered system. rsc.org Strategies generally involve either the formation of a carbon-nitrogen (C-N) bond or a carbon-carbon (C-C) bond to close the ring, or the structural rearrangement of other cyclic systems. magtech.com.cn

Intramolecular Cyclization Approaches

Intramolecular cyclization is a cornerstone of azetidine synthesis, wherein a suitably functionalized linear precursor undergoes ring closure. This approach encompasses a variety of chemical transformations designed to efficiently form the strained four-membered ring.

One of the most direct and widely used methods for forming the azetidine ring is through intramolecular nucleophilic substitution. magtech.com.cn This strategy involves an amine nucleophile attacking an electrophilic carbon center within the same molecule, displacing a leaving group to forge the critical C-N bond. wikipedia.org The precursor is typically a γ-amino alcohol or its derivative, where the hydroxyl group has been converted into a better leaving group, such as a halide or a sulfonate ester (e.g., tosylate, mesylate, or triflate). organic-chemistry.orgacs.org

The success of this 4-exo-tet cyclization is dependent on several factors, including the nature of the leaving group and the substitution pattern on the carbon chain. A general and stereoselective method involves the cyclization of chlorosulfinamides, prepared via diastereoselective Grignard addition to a 3-chlorosulfinimine. The subsequent backside displacement of the chlorine by the nitrogen atom yields the C-2 functionalized azetidine. digitellinc.com

Table 1: Examples of Azetidine Synthesis via Intramolecular Nucleophilic Substitution

| Precursor Type | Leaving Group | Key Features | Reference |

|---|---|---|---|

| 2-substituted-1,3-propanediols | Triflate (in situ) | One-pot synthesis of 1,3-disubstituted azetidines from primary amines. | organic-chemistry.org |

| γ-Amino alcohols | N/A (activated OH) | Uses non-toxic reagents to activate the hydroxyl group for cyclization. | organic-chemistry.org |

| Arylglycine derivatives | N/A | Cyclized using commercially available (2-bromoethyl)sulfonium triflate. | organic-chemistry.org |

These reactions are often stereospecific, with the stereochemistry of the substituents on the ring being retained from the acyclic precursor. acs.org

The reductive cyclization of β-haloalkylimines represents another pathway to azetidines. magtech.com.cn This method involves the reduction of an imine functional group, which concurrently induces the cyclization via displacement of a halide positioned on the β-carbon relative to the imine nitrogen. The De Kimpe aziridine (B145994) synthesis, for example, can be adapted for azetidines, where an α-chloroimine reacts with a nucleophile like a hydride. wikipedia.org This approach effectively combines C-N bond formation with the establishment of the desired oxidation state at the imine carbon.

Allylic and homoallylic amines are versatile precursors for azetidine synthesis. magtech.com.cn Various transition metal-catalyzed and non-catalyzed methods have been developed to effect the cyclization of these unsaturated amines. For instance, N-Tosyl-3-halo-3-butenylamines can undergo an efficient Ullmann-type coupling to produce 2-alkylideneazetidines. organic-chemistry.org Another approach involves the stereoselective dynamic cyclization of allylic azides, which can be considered precursors to the corresponding amines. A tandem allylic azide (B81097) rearrangement followed by a Friedel-Crafts alkylation, catalyzed by AgSbF₆, can produce complex heterocyclic systems. nih.gov Furthermore, the aza-Claisen rearrangement of Z-configured allylic trifluoroacetimidates, catalyzed by chiral bispalladacycle complexes, can generate valuable enantiopure protected allylic amines, which are suitable precursors for further transformations into azetidine derivatives. nih.gov

In recent years, palladium-catalyzed intramolecular C-H amination has emerged as a powerful and elegant strategy for synthesizing azetidines. organic-chemistry.orgacs.orgnih.gov This method allows for the direct formation of a C-N bond by activating a typically unreactive C(sp³)–H bond at the γ-position relative to an amine. organic-chemistry.orgnih.gov These reactions often employ a directing group, such as picolinamide (B142947) (PA), attached to the amine nitrogen to position the palladium catalyst in proximity to the target C-H bond. organic-chemistry.orgorganic-chemistry.org

The catalytic cycle is believed to proceed through a Pd(II)/Pd(IV) mechanism. Key steps involve the C-H activation to form a palladacycle intermediate, followed by oxidation of the palladium center and subsequent reductive elimination to forge the C-N bond and close the azetidine ring. organic-chemistry.org This approach is notable for its use of low catalyst loadings, inexpensive reagents, and mild operating conditions. acs.orgnih.gov It has been successfully applied to construct a variety of complex polycyclic nitrogen-containing heterocycles, including azabicyclic scaffolds and azetidines with spiro-quaternary carbon centers. acs.org

Table 2: Palladium-Catalyzed Intramolecular C(sp³)–H Amination for Azetidine Synthesis

| Directing Group | Oxidant | Additive | Key Outcome | Reference(s) |

|---|---|---|---|---|

| Picolinamide (PA) | PhI(OAc)₂ | N/A | Efficient synthesis of azetidines from γ-C(sp³)–H bonds. | organic-chemistry.orgorganic-chemistry.orgacs.orgnih.gov |

The high functional group tolerance and predictable selectivity make this a valuable tool for modern organic synthesis. organic-chemistry.orgacs.org

Ring Contraction and Expansion Rearrangements

Alternative to building the ring from a linear chain, azetidines can be synthesized through the rearrangement of other cyclic structures. These ring contraction and expansion methods leverage the release of ring strain or thermodynamic stability to drive the transformation. magtech.com.cn

A prominent example of ring contraction is the synthesis of α-carbonylated N-sulfonylazetidines from α-bromo N-sulfonylpyrrolidinones. organic-chemistry.orgnih.gov The proposed mechanism involves a nucleophilic attack on the amide carbonyl, leading to N–C(O) cleavage. The resulting intermediate, featuring a γ-positioned amide anion and an α-bromocarbonyl group, undergoes an intramolecular S_N2 cyclization, effectively contracting the five-membered ring to a four-membered one. rsc.org

Ring expansion reactions, typically starting from three-membered aziridines, provide another powerful entry into azetidine synthesis. magtech.com.cnchemrxiv.org One-carbon homologation can be achieved by reacting aziridines with a carbene source. For example, enantioselective one-carbon ring expansion of aziridines can be catalyzed by engineered cytochrome P450 enzymes, proceeding through a organic-chemistry.orgacs.org-Stevens rearrangement of an aziridinium (B1262131) ylide intermediate. chemrxiv.org Similarly, rhodium-bound carbenes can react with strained bicyclic methylene (B1212753) aziridines in a formal [3+1] ring expansion to yield highly substituted methylene azetidines with excellent stereoselectivity. nih.gov Gold-catalyzed rearrangements of propargylic aziridines have also been developed, proceeding through a 4-exo-dig cyclization to give stereoselective access to (Z)-alkylidene azetidines. acs.org

Table 3: Comparison of Ring Contraction and Expansion Strategies

| Strategy | Starting Ring | Reagents/Catalyst | Resulting Azetidine | Reference(s) |

|---|---|---|---|---|

| Ring Contraction | α-bromo N-sulfonylpyrrolidinone | K₂CO₃, Nucleophile (e.g., MeOH) | α-carbonylated N-sulfonylazetidine | rsc.orgorganic-chemistry.orgnih.gov |

| Ring Expansion | Aziridine | Engineered Cytochrome P450, Diazo compound | Chiral Azetidine | chemrxiv.org |

| Ring Expansion | Methylene Aziridine | Dirhodium catalyst, Diazoacetate | Methylene Azetidine | nih.gov |

Wolff Rearrangement for 2-Oxoazetidine-3-carboxylic Acid Derivativesrawdatalibrary.netbeilstein-journals.orgnih.govresearchgate.netresearchgate.net

The Wolff rearrangement is a powerful tool for the synthesis of β-lactam derivatives, which can be precursors to 3-oxoazetidines. A notable application involves the thermal or microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of various nucleophiles. rawdatalibrary.netbeilstein-journals.orgnih.govresearchgate.netresearchgate.net This method provides access to a diverse range of 2-oxoazetidine-3-carboxylic acid amides and esters. nih.govresearchgate.net

The reaction proceeds through the formation of a ketene (B1206846) intermediate, which is then trapped by a nucleophile. beilstein-journals.orgresearchgate.net A key advantage of this method is the ability to introduce a variety of substituents at the exocyclic acyl group in the final step of the synthesis. beilstein-journals.orgnih.govresearchgate.net When chiral diazotetramic acids are used, the reaction often proceeds with high stereoselectivity, yielding exclusively trans-diastereomeric β-lactams. beilstein-journals.orgnih.govresearchgate.netresearchgate.net The stereochemistry of the resulting 3,4-disubstituted β-lactam ring can be readily determined by analyzing the vicinal coupling constants in the 1H NMR spectrum, with characteristic values of 5.5–6.0 Hz for cis and 1.5–2.5 Hz for trans isomers. nih.gov

| Starting Material | Conditions | Nucleophile | Product | Diastereoselectivity |

| Chiral 3-diazotetramic acids | Thermal/Microwave | Amines, Alcohols, Thiols | trans-2-Oxoazetidine-3-carboxylic acid derivatives | Exclusive trans formation beilstein-journals.orgnih.govresearchgate.netresearchgate.net |

Ring Contractions from Five-Membered Heterocyclesnih.govnih.govrsc.org

The synthesis of azetidine rings can also be achieved through the contraction of larger, five-membered heterocyclic rings. nih.govnih.govrsc.org This approach often involves the rearrangement of the five-membered ring system to form the more strained four-membered azetidine ring. The specific conditions and mechanisms for these ring contractions can vary widely depending on the nature of the starting five-membered heterocycle.

Cycloaddition Reactions

Cycloaddition reactions represent a major and versatile strategy for the construction of the azetidine ring.

[2+2] Cycloadditions (e.g., Staudinger Reaction, Aza-Paterno-Büchi)mdpi.comresearchgate.netrsc.orgnih.govresearchgate.net

The [2+2] cycloaddition is a cornerstone in the synthesis of four-membered rings. The Staudinger reaction, involving the cycloaddition of a ketene and an imine, is a classic and widely used method for the synthesis of β-lactams (2-azetidinones). mdpi.comorganic-chemistry.org The reaction mechanism involves the nucleophilic attack of the imine on the ketene, followed by ring closure of the resulting zwitterionic intermediate. organic-chemistry.org The stereochemical outcome of the Staudinger reaction is influenced by the electronic properties of both the ketene and imine substituents, as well as the reaction temperature. organic-chemistry.org

The aza-Paterno-Büchi reaction is the photochemical [2+2] cycloaddition of an imine and an alkene to form an azetidine. rsc.orgnih.govresearchgate.net This reaction has seen significant development, particularly with the use of visible light photocatalysis. chemrxiv.orgnih.gov The success of the intermolecular aza-Paterno-Büchi reaction can be limited by the short lifetime of the excited state and competing side reactions. researchgate.net However, recent advances have overcome some of these challenges, expanding the scope of this transformation. nih.gov

| Reaction | Reactants | Key Features |

| Staudinger Reaction | Ketene + Imine | Forms β-lactams; stereoselectivity is temperature and substituent dependent. mdpi.comorganic-chemistry.org |

| Aza-Paterno-Büchi Reaction | Imine + Alkene (photochemical) | Forms azetidines; can be promoted by UV light or visible light photocatalysis. rsc.orgnih.govresearchgate.net |

Amine-Catalyzed Cycloadditionsnih.govnih.govdntb.gov.ua

Amine-catalyzed cycloaddition reactions have emerged as a powerful strategy for the enantioselective synthesis of heterocyclic compounds. nih.govdntb.gov.ua In the context of azetidine synthesis, these reactions often involve the formation of reactive intermediates, such as enamines or azomethine ylides, which then undergo cycloaddition. nih.govnih.gov For instance, chiral prolinol silyl (B83357) ether catalysts have been successfully employed in the enantioselective 1,3-dipolar cycloaddition of aldehydes to C,N-cyclic azomethine imines, affording highly functionalized and stereochemically defined products. nih.govdntb.gov.ua

Photocycloadditions of Imines and Alkenesresearchgate.netnih.govresearchgate.netchemrxiv.org

As mentioned in the context of the aza-Paterno-Büchi reaction, the photocycloaddition of imines and alkenes is a direct route to azetidines. nih.govresearchgate.net The reaction is typically initiated by the photoexcitation of the imine to its excited singlet or triplet state, which then undergoes a [2+2] cycloaddition with the alkene. nih.gov The use of photosensitizers can be employed to access the triplet state of the imine, which can offer different reactivity and selectivity compared to the singlet state. researchgate.net Recent advancements have demonstrated that visible light-mediated energy transfer catalysis can be a mild and efficient way to promote these cycloadditions. researchgate.netchemrxiv.org

Stereoselective Synthesis of Chiral 3-Oxoazetidines and Related Compounds

The development of stereoselective methods for the synthesis of chiral 3-oxoazetidines is of paramount importance for accessing enantiomerically pure compounds for biological evaluation. Several strategies have been developed to achieve this goal.

One successful approach involves the use of chiral auxiliaries. For example, chiral imines derived from readily available chiral sources like D-mannitol can be used in Staudinger cycloadditions to produce chiral β-lactams with high diastereoselectivity. mdpi.com These β-lactams can then be further elaborated to the desired chiral 3-oxoazetidines.

Another powerful strategy is the use of chiral catalysts. Asymmetric catalysis has been applied to various reactions leading to chiral azetidines, including gold-catalyzed intermolecular oxidation of alkynes and amine-catalyzed cycloadditions. nih.govnih.gov For instance, chiral N-propargylsulfonamides can be converted to chiral azetidin-3-ones with excellent enantiomeric excess using a gold-catalyzed oxidative cyclization. nih.gov

Furthermore, the use of chiral starting materials from the "chiral pool," such as amino acids, provides a convenient route to chiral 3-oxoazetidines, although this can limit the structural diversity of the products. nih.govbioorg.orgresearchgate.net

| Strategy | Description | Example |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | Use of chiral imines from D-mannitol in Staudinger reactions. mdpi.com |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov |

| Chiral Pool Synthesis | Readily available enantiomerically pure natural products are used as starting materials. | Synthesis from amino acids. nih.govbioorg.orgresearchgate.net |

Enantioselective Routes to 2-Substituted Azetidin-3-ones

Achieving high enantioselectivity in the synthesis of 2-substituted azetidin-3-ones is crucial for accessing specific, biologically active stereoisomers. Several methodologies have been developed to this end, often relying on the use of chiral starting materials or catalysts.

One prominent approach involves the cyclization of chiral precursors derived from natural amino acids. nih.gov This "chiral pool" strategy provides a cost-effective route to enantiomerically enriched azetidinones, although it can be limited by the availability of the desired amino acid configurations. nih.gov

More flexible methods that bypass the reliance on the chiral pool have been developed. For instance, a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides offers a direct and versatile route. nih.gov This method generates reactive α-oxogold carbene intermediates that undergo intramolecular N-H insertion to form the azetidine ring. The chirality is introduced via chiral sulfinamide chemistry, allowing for the preparation of azetidin-3-ones with high enantiomeric excess (>98% ee). nih.gov

Another powerful strategy is the copper-catalyzed asymmetric boryl allylation of azetines. This method facilitates the difunctionalization of the azetine double bond, installing both a boryl and an allyl group while creating two new stereocenters with high control over enantioselectivity and diastereoselectivity. nih.govacs.org The resulting 2,3-disubstituted azetidines are versatile intermediates for further synthetic transformations. nih.gov

The table below summarizes key enantioselective methods for synthesizing chiral 2-substituted azetidin-3-ones.

| Method | Key Features |

| Chiral Pool Synthesis | Utilizes readily available, enantiopure starting materials like amino acids to introduce chirality. nih.gov |

| Gold-Catalyzed Oxidative Cyclization | Employs chiral N-propargylsulfonamides and a gold catalyst to form the azetidin-3-one (B1332698) ring via an α-oxogold carbene intermediate. Offers high enantiomeric excess and functional group tolerance. nih.gov |

| Copper-Catalyzed Boryl Allylation | Involves the three-component reaction of an azetine, a boron source, and an allyl phosphate, catalyzed by a copper/chiral bisphosphine complex, to yield highly functionalized chiral azetidines. nih.govacs.org |

| Chiral Auxiliary-Mediated Cyclization | Attaches a removable chiral auxiliary to the substrate to direct the stereochemical outcome of the ring-forming reaction. rsc.orgdigitellinc.com |

Diastereoselective Control in Azetidinone Synthesis

When synthesizing azetidinones with multiple stereocenters, such as 2,4-disubstituted derivatives, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry. The Staudinger ketene-imine cycloaddition, a cornerstone of β-lactam (azetidin-2-one) synthesis, often exhibits diastereoselectivity that is highly dependent on reaction conditions and the nature of the substituents on both the ketene and the imine. acs.orgmdpi.com For example, complete trans-diastereoselectivity has been observed in certain high-temperature reactions. mdpi.com

The stereochemical outcome of cyclization reactions is frequently influenced by the substituents on the nitrogen atom. In some cases, N-benzyl derivatives have led to a single diastereoisomer, demonstrating total diastereoselectivity. acs.org Similarly, iodine-mediated 4-exo trig cyclization of specific homoallyl amines has been shown to produce cis-2,4-disubstituted azetidines with complete stereocontrol. nih.gov

In the context of synthesizing intermediates for antibiotics like thienamycin, the reaction of organozinc derivatives of (R)-methyl-3-hydroxybutyrate with N-trimethylsilylimines has achieved complete stereoselective synthesis of (3R,4R)-3-[(S)-1′-hydroxyethyl]-4-substituted-2-azetidinones. rsc.org

The following table illustrates examples of diastereoselective control in azetidinone synthesis.

| Reaction Type | Substituents/Conditions | Observed Diastereoselectivity |

| Ketene-Imine Cycloaddition | Chiral imines with 3-phenylpropionyl chloride at 140 °C. mdpi.com | Complete trans |

| Intramolecular Cyclization | N-Benzyl substituted γ-amino alcohols. acs.org | Totally diastereoselective |

| Iodine-Mediated Cyclization | Homoallyl amines cyclized at room temperature. nih.gov | cis-2,4-Azetidine |

| Organozinc Reaction | Organozinc of (R)-methyl-3-hydroxybutyrate with N-trimethylsilylimines. rsc.org | Complete (3R,4R) and (S) |

Role of Chiral Auxiliaries and Ligands in Asymmetric Induction

Chiral auxiliaries and ligands are fundamental tools for inducing asymmetry in the synthesis of chiral azetidinones. A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to yield the enantiomerically enriched product. youtube.com

(S)-1-Phenylethylamine is a well-known chiral auxiliary that has been used as both the nitrogen source and the stereocontrolling element in the synthesis of enantiomeric pairs of azetidine-2,4-dicarboxylic acids. rsc.orgrsc.org Similarly, Ellman's tert-butyl sulfinamide is an inexpensive and widely used chiral auxiliary for the synthesis of C-2 substituted azetidines, enabling diastereoselective Grignard additions to a chlorosulfinimine intermediate. digitellinc.com

Chiral ligands, in contrast, coordinate to a metal catalyst to create a chiral environment that influences the stereochemical course of the reaction without being covalently bonded to the substrate. wiley.comnih.gov In the copper-catalyzed boryl allylation of azetines, chiral bisphosphine ligands are essential for achieving high enantioselectivity. acs.org Similarly, the development of new chiral ligands derived from amino alcohols, diamines, and even chiral azetidines themselves is an active area of research aimed at improving catalytic asymmetric reactions. scite.ai Chiral organocatalysts, such as those derived from the ring-opening of chiral aziridines, have also proven highly efficient in asymmetric reactions like the aldol (B89426) reaction, which can produce precursors to chiral azetidines. nih.gov

Introduction and Management of the Carbobenzyloxy (Cbz) Protecting Group

Cbz Group in Nitrogen Protection Strategies

The carbobenzyloxy (Cbz or Z) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry where it was first introduced by Bergmann and Zervas. total-synthesis.commasterorganicchemistry.com It converts the nucleophilic and basic amine into a non-basic carbamate (B1207046), which is stable to a wide range of reaction conditions, including both acidic and basic environments, making it orthogonal to many other protecting groups like Boc. total-synthesis.commasterorganicchemistry.com

The Cbz group is typically introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base, such as sodium carbonate or an organic base like triethylamine, to neutralize the HCl byproduct. total-synthesis.comyoutube.com The protection of an amine functionality is a key step in multi-step syntheses, for example, in the preparation of azetidine iminosugars, an amine intermediate was protected with benzyl chloroformate to yield a stable carbamate derivative before proceeding with the intramolecular cyclization to form the azetidine ring. rsc.org

Deprotection of the Cbz group is most commonly and cleanly achieved by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst, Pd/C). total-synthesis.commasterorganicchemistry.com This process is mild and occurs at neutral pH, cleaving the benzylic C-O bond to release the free amine, toluene, and carbon dioxide. total-synthesis.com This specific deprotection method allows for selective removal of Cbz in the presence of acid- or base-labile groups. masterorganicchemistry.com

Influence of Cbz on Stereocontrol and Reaction Outcomes

The choice of a nitrogen protecting group can significantly influence the stereochemical outcome of a reaction. While the primary role of the Cbz group is to mask the reactivity of the nitrogen atom, its steric bulk and electronic properties can play a role in directing the approach of reagents, thereby influencing stereocontrol in subsequent transformations.

In the synthesis of azetidines, the N-protecting group can affect the diastereoselectivity of cyclization reactions. acs.org For instance, in the synthesis of azetidine iminosugars, the presence of the N-Cbz group on the acyclic precursor was compatible with the Mitsunobu conditions used for the ring-forming cyclization. rsc.org The subsequent transformations on the N-Cbz protected azetidine intermediate, including oxidation and reduction steps, proceeded without issue, demonstrating the group's stability and compatibility, which is crucial for maintaining the integrity of the desired stereocenters throughout the synthetic sequence. rsc.org The final removal of the Cbz group by hydrogenolysis provides the target molecule without affecting the established stereochemistry of the azetidine ring. rsc.org

Catalyst Systems in Chiral Azetidinone Synthesis

Catalysis is at the heart of modern asymmetric synthesis, enabling the efficient and selective production of chiral molecules. The synthesis of chiral azetidinones benefits from a variety of catalytic systems, including metal-based catalysts and organocatalysts.

Metal-Based Catalysts:

Gold Catalysts: Gold complexes, such as Et₃PAuNTf₂, have been shown to catalyze the oxidative cyclization of N-propargylsulfonamides to form azetidin-3-ones. nih.gov This process avoids the use of potentially hazardous diazo compounds. nih.gov

Copper Catalysts: Copper(I) complexes paired with chiral bisphosphine ligands are effective for the enantioselective boryl allylation of azetines. nih.govacs.org Copper(II) acetylacetonate (B107027) (Cu(acac)₂) has been used in the synthesis of 2,4-disubstituted azetidine-3-ones from N-tosyl diazoketones. acs.org Furthermore, magnetic copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been employed as a recyclable heterogeneous catalyst in the Kinugasa reaction to afford cis-2-azetidinones. mdpi.comresearchgate.net

Rhodium Catalysts: Rhodium-catalyzed carbene insertion into an N-H bond is a key step in forming the azetidinone ring from a diazoketone precursor derived from D-serine. acs.org

Organocatalysts:

Chiral organocatalysts derived from natural sources or synthetic origins have emerged as powerful tools. For example, new catalysts developed from the regio- and stereoselective ring opening of chiral aziridines have been shown to be highly efficient for direct asymmetric aldol reactions, which can generate chiral building blocks for azetidine synthesis. nih.gov

The table below provides a summary of catalyst systems used in chiral azetidinone synthesis.

| Catalyst System | Reaction Type | Role of Catalyst |

| Gold(I) Complexes (e.g., Et₃PAuNTf₂) | Oxidative Cyclization of Alkynes | Activates the alkyne for oxidation and subsequent intramolecular N-H insertion. nih.gov |

| Copper(I)/Chiral Bisphosphine | Asymmetric Boryl Allylation of Azetines | Forms a chiral metal complex that controls the enantioselectivity of the addition. acs.org |

| Copper(II) acetylacetonate (Cu(acac)₂) | Cyclization of Diazoketones | Catalyzes the formation of 2,4-disubstituted azetidine-3-ones. acs.org |

| Rhodium(II) Acetate | Intramolecular N-H Insertion | Promotes carbene formation from a diazoketone for ring closure. acs.org |

| Chiral Amine-based Organocatalysts | Asymmetric Aldol Reaction | Catalyzes the formation of chiral aldol adducts, which are precursors to azetidines. nih.gov |

Organocatalysis in 4-Oxoazetidine-2-carbaldehyde (B1149472) Reactions

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. youtube.com In the context of synthesizing chiral 3-oxoazetidines, organocatalytic transformations of 4-oxoazetidine-2-carbaldehydes are of significant interest. These aldehydes are versatile precursors that can be considered protected forms of α-amino aldehydes and β-amino acids. rsc.org

One of the key strategies involves the use of chiral secondary amines, such as proline and its derivatives, to catalyze reactions via enamine intermediates. youtube.com For instance, the reaction of a 4-oxoazetidine-2-carbaldehyde with an electrophile can be rendered asymmetric by the formation of a transient chiral enamine. This approach allows for the stereocontrolled introduction of substituents at the position alpha to the formyl group.

While specific examples detailing the organocatalytic synthesis of (S)-1-Cbz-2-methyl-3-oxoazetidine from a corresponding 4-oxoazetidine-2-carbaldehyde are not prevalent in the literature, the general principles of organocatalysis can be applied. A hypothetical reaction could involve the enantioselective α-methylation of a suitably protected 4-oxoazetidine-2-carbaldehyde, followed by subsequent transformations to yield the target compound. The choice of organocatalyst and reaction conditions would be crucial in achieving high diastereoselectivity and enantioselectivity. youtube.comyoutube.com

Table 1: Key Features of Organocatalysis in Azetidine Synthesis

| Feature | Description |

| Catalysts | Proline and its derivatives, chiral secondary amines. youtube.com |

| Intermediates | Chiral enamines or iminium ions. youtube.com |

| Precursors | 4-Oxoazetidine-2-carbaldehydes. rsc.org |

| Advantages | Metal-free, environmentally benign, readily available catalysts. youtube.comyoutube.com |

Metal-Catalyzed Asymmetric Syntheses (e.g., Copper(I), Cobalt(III), Rhodium)

Metal-catalyzed reactions offer a diverse and efficient platform for the asymmetric synthesis of complex molecules, including chiral azetidines. Various transition metals, such as copper, cobalt, and rhodium, have been successfully employed to construct the azetidine ring with high levels of stereocontrol.

Copper(I)-Catalyzed Syntheses:

Copper catalysis is a versatile tool in organic synthesis, enabling a wide range of transformations. In the context of azetidine synthesis, copper(I) catalysts have been utilized in cycloaddition reactions and C-H functionalization processes. nih.govrsc.org For instance, a [3+1] radical cascade cyclization induced by photo-induced copper catalysis has been reported for the synthesis of azetidines. nih.gov While this specific methodology may not be directly applicable to 3-oxoazetidines, it highlights the potential of copper catalysis in constructing the four-membered ring. The synthesis of 3-aminoindoles and pyrroloindolines has also been achieved using copper catalysis, demonstrating its utility in forming C-N bonds. thieme-connect.de

Cobalt(III)-Catalyzed Syntheses:

Cobalt-catalyzed C-H activation has emerged as a powerful strategy for the synthesis of nitrogen-containing heterocycles. nih.govnih.gov This approach allows for the direct functionalization of C-H bonds, offering an atom-economical and efficient route to complex molecules. While direct cobalt-catalyzed asymmetric synthesis of this compound is not explicitly documented, the principles of cobalt-catalyzed C-H amination or cyclization could be envisioned as a potential synthetic route starting from a suitable acyclic precursor. The development of chiral cobalt catalysts is an active area of research and holds promise for the enantioselective synthesis of such compounds. researchgate.netrsc.org

Rhodium-Catalyzed Syntheses:

Rhodium catalysts are well-known for their ability to catalyze a variety of transformations, including carbene and nitrene transfer reactions. nih.govnih.gov These reactions are particularly useful for the synthesis of heterocyclic compounds. For instance, rhodium-catalyzed reactions of diazo compounds with imines can lead to the formation of aziridines, which can be further transformed into other nitrogen-containing rings. A rhodium-catalyzed three-component reaction between azetidine-2,3-diones, ethyl diazoacetate, and alcohols has been reported for the synthesis of 3-hydroxy-β-lactams, which are structurally related to 3-oxoazetidines. doi.org The development of chiral rhodium catalysts has enabled many of these transformations to be performed asymmetrically, providing access to enantiomerically enriched products.

Table 2: Overview of Metal-Catalyzed Asymmetric Syntheses Relevant to Azetidines

| Metal Catalyst | Reaction Type | Potential Application for 3-Oxoazetidines |

| Copper(I) | Cycloadditions, C-H functionalization nih.govrsc.org | Construction of the azetidine ring from acyclic precursors. |

| Cobalt(III) | C-H activation, annulation nih.govnih.gov | Intramolecular C-H amination to form the azetidine ring. |

| Rhodium | Carbene/nitrene transfer, cycloadditions nih.govdoi.org | Ring formation or functionalization of pre-existing azetidine rings. |

Chemical Reactivity and Transformations of S 1 Cbz 2 Methyl 3 Oxoazetidine and Analogous Systems

Ring Strain and Chemical Stability of Azetidinones

The reactivity of azetidinones, also known as β-lactams, is fundamentally governed by significant ring strain. nih.govnih.gov Azetidine (B1206935), the parent saturated heterocycle, possesses a ring strain of approximately 25.4 kcal/mol. nih.gov The introduction of an amide bond within this four-membered ring to form an azetidinone creates a structure with increased angle strain and some inhibition of typical amide resonance. organic-chemistry.org This strained arrangement renders the lactam carbonyl carbon more electrophilic and susceptible to nucleophilic attack compared to acyclic amides. organic-chemistry.orgrsc.org

This heightened reactivity is observable in spectroscopic data. The carbonyl group of a monocyclic β-lactam typically shows an infrared (IR) absorption frequency in the range of 1735–1765 cm⁻¹, which is considerably higher than that of an unstrained amide (approx. 1660 cm⁻¹). rsc.org This shift reflects the ester-like character of the carbonyl group and its increased electrophilicity. rsc.org

However, this inherent strain can also lead to chemical instability. The small ring size predisposes azetidinones to decomposition pathways not typically observed in larger, less-strained systems like pyrrolidines. For instance, acid-mediated decomposition can occur, initiated by the protonation of the ring nitrogen, which facilitates nucleophilic attack and subsequent ring opening. The stability of the azetidinone ring is therefore highly dependent on factors such as pH and the electronic nature of its substituents.

Ring-Opening Reactions of the Azetidinone Core

The strain energy associated with the four-membered ring is a powerful thermodynamic driving force for reactions that lead to its cleavage. These transformations are a cornerstone of azetidinone chemistry, enabling their use as versatile building blocks for more complex molecules.

One of the most common transformations of the azetidinone core is its opening by nucleophiles. The electrophilic nature of the lactam carbonyl carbon makes it a prime target for nucleophilic attack, typically resulting in the cleavage of the N1-C2 (acyl-nitrogen) bond. organic-chemistry.orgrsc.org This process is the basis for the biological activity of β-lactam antibiotics, which act by acylating bacterial transpeptidase enzymes. organic-chemistry.org

The regioselectivity of nucleophilic attack on the azetidine ring is influenced by both electronic and steric factors. In many cases, azetidinones must first be activated, for example by conversion to their corresponding azetidinium salts, to enhance their reactivity toward nucleophiles.

The ring-opening of activated azetidine systems by halide nucleophiles provides a route to γ-haloamines. While direct ring-opening of a 3-oxoazetidine by a hydrogen halide is not extensively documented, the reaction of related azetidinium ions is known. For example, enantiopure azetidinium salts react with fluoride (B91410) sources, such as tetrabutylammonium (B224687) fluoride (Bu₄NF), to yield γ-fluorinated amines. This nucleophilic ring-opening proceeds in a regio- and stereoselective manner, providing valuable organofluorine compounds.

The reaction is believed to proceed via an Sₙ2 mechanism, where the fluoride ion attacks one of the carbon atoms adjacent to the positively charged nitrogen, leading to the cleavage of a C-N bond. The regioselectivity depends on the substitution pattern of the azetidinium ring.

Azetidinones serve as valuable precursors for the synthesis of five-membered ring systems like γ-lactams (pyrrolidinones) and γ-lactones, driven by the release of ring strain. Several synthetic strategies have been developed to achieve this ring expansion.

One effective method involves the conversion of β-lactams bearing an azido (B1232118) side chain into 2-azetidinone-tethered iminophosphoranes. Prompted by a base like sodium methoxide, these intermediates undergo a rearrangement involving the cleavage of the N1–C2 bond of the β-lactam. This is followed by a cyclization and hydrolysis sequence that expands the four-membered ring into a more stable five-membered γ-lactam, with complete transfer of the original stereochemistry. This transformation highlights how the strained ring can be manipulated to construct more complex, functionalized heterocyclic systems.

Similarly, β-lactams can be precursors to γ-lactones. For instance, α-hydroxyethyl-substituted β-lactams, which can be prepared via samarium(II) iodide-mediated reductive coupling, can undergo successive ring-opening and lactonization processes to yield α-aminomethyl-γ-butyrolactones. The formation of γ-lactones is often confirmed by their characteristic carbonyl stretching frequency in IR spectroscopy, which appears around 1780 cm⁻¹.

The concept of strain-release homologation describes a ring-expansion reaction driven by the energetic favorability of forming a less-strained ring from a more-strained one. The conversion of four-membered azetidinones to five-membered γ-lactams is a prime example of this principle. The transformation from a β-lactam to a γ-lactam is thermodynamically favorable due to the significant decrease in ring strain.

This process effectively serves as a one-carbon homologation of the cyclic system. Methodologies that exploit this driving force, such as the iminophosphorane-based rearrangement, provide a powerful tool for scaffold diversification, converting readily available β-lactam synthons into densely functionalized γ-lactams that would be difficult to access otherwise. While many strain-release strategies focus on the synthesis of azetidines from even more strained precursors like 1-azabicyclobutanes, nih.gov the subsequent ring expansion of the azetidinone itself is a key synthetic application of the same underlying principle.

Nucleophilic Ring-Opening of Azetidinones

Functional Group Interconversions on the Azetidinone Scaffold

Beyond ring-opening reactions, the azetidinone scaffold can undergo various functional group interconversions while keeping the four-membered ring intact. These reactions allow for the late-stage modification of the molecule's structure.

For a substrate like (S)-1-Cbz-2-methyl-3-oxoazetidine, the C3-ketone is a key site for such transformations. The reduction of this ketone to a secondary alcohol is a common and important reaction. This can be achieved using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium tetrahydridoaluminate (LiAlH₄). For stereocontrol, asymmetric reduction methods using catalysts such as oxazaborolidines (CBS catalysts) can be employed to produce specific stereoisomers of the resulting 3-hydroxyazetidine with high enantioselectivity.

The table below summarizes common reagents used for ketone reduction.

| Reagent Category | Specific Reagent(s) | Typical Product | Notes |

| Hydride Reagents | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Racemic or diastereomeric mixture of alcohols | Powerful and common reducing agents. |

| Catalytic Hydrogenation | H₂, Ru-BINAP-diamine | Chiral alcohol | Requires a transition metal catalyst and a chiral ligand. |

| Asymmetric Catalysts | CBS (Corey-Bakshi-Shibata) catalyst with borane | Enantiomerically enriched alcohol | Provides high levels of stereocontrol. |

Other positions on the azetidinone ring can also be functionalized. For example, copper-catalyzed acyloxylation at the C4-position of N-substituted azetidin-2-ones has been demonstrated using peresters. Furthermore, the nitrogen atom of the lactam can be functionalized, for instance, through radical-mediated N-sulfenylation using TEMPO as a catalyst. These examples show that the azetidinone core is robust enough to withstand a variety of reaction conditions, allowing for diverse chemical modifications without necessarily leading to ring cleavage.

Oxidation Reactions of the Carbonyl and Other Sites

Oxidation reactions of the azetidinone ring can be targeted at various sites, including the carbonyl group and substituents on the ring. While direct oxidation of the C3-carbonyl of this compound is not commonly reported, related systems undergo oxidative transformations. For instance, hemiacetals derived from N-Cbz protected azetidines can undergo oxidative cleavage. Treatment of a hemiacetal with sodium metaperiodate can yield a dialdehyde (B1249045). rsc.org Subsequent Pinnick oxidation of this dialdehyde using sodium chlorite (B76162) and hydrogen peroxide can then afford the corresponding carboxylic acid. rsc.org

Another example involves the oxidation of a substituent on the azetidine ring. In the synthesis of azetidine iminosugars, a primary alcohol on an N-Cbz protected azetidine derivative was oxidized to an aldehyde, which then underwent further reactions.

Reduction Reactions of the Azetidinone Ring

The reduction of the C3-carbonyl group in 3-oxoazetidines is a key transformation for the synthesis of various functionalized azetidines. The reduction of N-substituted azetidin-2-ones is a widely used method for preparing azetidines due to the ready availability of the starting materials and the straightforward nature of the reduction process. acs.org

Common reducing agents for this transformation include diborane (B8814927) in tetrahydrofuran, lithium aluminum hydride (LiAlH₄), and Raney nickel. acs.org Alanes in ether are also reported to be highly efficient for this reduction. acs.org A significant advantage of these methods is that the stereochemistry of the substituents on the ring is typically retained during the reaction. acs.org

For instance, the reduction of a 3-oxo-azetidine with a zinc/copper couple has been utilized in the synthesis of spiro-3-furanones. rsc.org Sodium borohydride (NaBH₄) is another effective reagent for the reduction of C3-functionalized azetidin-2-ones, often proceeding with high diastereoselectivity. rsc.org It is important to note that the presence of Lewis acids and alanes can sometimes lead to the opening of the strained four-membered ring, particularly with electron-rich substituents on the azetidine nucleus. rsc.org

| Reagent | Substrate | Product | Observations |

| Diborane/THF | N-substituted azetidin-2-ones | N-substituted azetidines | Good yield, stereochemistry retained acs.org |

| LiAlH₄ | N-substituted azetidin-2-ones | N-substituted azetidines | Good yield, stereochemistry retained acs.org |

| Raney Nickel | N-substituted azetidin-2-ones | N-substituted azetidines | Good yield, stereochemistry retained acs.org |

| Alanes/ether | N-substituted azetidin-2-ones | N-substituted azetidines | Highly efficient, stereochemistry retained acs.org |

| Zn/Cu couple | 3-oxo-azetidine | 3-hydroxy-azetidine | Used in spirocyclization rsc.org |

| NaBH₄ | C3-functionalized azetidin-2-ones | C3-functionalized azetidines | High diastereoselectivity rsc.org |

Nucleophilic Substitution Reactions on the β-Lactam Ring

The β-lactam ring of azetidinones is susceptible to nucleophilic attack, primarily at the carbonyl carbon. The inherent ring strain of the four-membered ring makes the amide bond more reactive than in acyclic amides. Nucleophilic substitution reactions can lead to ring-opening or substitution at other positions depending on the reaction conditions and the nature of the nucleophile and substituents.

While specific examples for this compound are not extensively detailed, general reactivity patterns of β-lactams are well-established. For example, 3-chloro-azetidinones can undergo nucleophilic substitution where the chlorine atom is displaced by various nucleophiles. mdpi.com The synthesis of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides involves the reaction of an N-(arylidene)hydrazinoacetyl sulfonamide with chloroacetyl chloride in the presence of triethylamine, where a cyclization and substitution occur. nih.gov

Stereochemical Implications in Reactivity Pathways

The stereochemistry of the substituents on the azetidinone ring plays a crucial role in directing the outcome of its reactions. The existing stereocenters can influence the approach of reagents, leading to diastereoselective transformations.

In reduction reactions, the stereochemistry of the substituents is generally retained. acs.org For 3,4-disubstituted β-lactams, the vicinal coupling constants in NMR spectroscopy are characteristic for cis and trans diastereomers, allowing for easy stereochemical assignment. nih.gov Typically, cis isomers exhibit coupling constants in the range of 5.5–6.0 Hz, while trans isomers show values between 1.5–2.5 Hz. nih.gov

The stereoselectivity of cycloaddition reactions to form azetidinones is also well-documented. For instance, the ketene-imine cycloaddition to form 3-phenoxy-azetidinones can proceed with complete cis-selectivity at low temperatures. mdpi.com

Influence of N-Cbz Protection on Reactivity Profile

The N-Cbz (benzyloxycarbonyl) protecting group significantly influences the reactivity of the azetidinone ring. This electron-withdrawing group can affect the nucleophilicity of the nitrogen atom and the electrophilicity of the carbonyl carbon.

The Cbz group is stable under various reaction conditions, allowing for selective transformations at other parts of the molecule. rsc.org For example, it is retained during the reduction of other functional groups within the molecule, such as azides, using reagents like 10% Pd/C. rsc.org

Deprotection of the Cbz group is typically achieved through hydrogenolysis, often using a palladium catalyst. rsc.orgorganic-chemistry.org This method is generally mild and does not affect other reducible functional groups if carefully controlled. For instance, hydrogenolysis of an N-Cbz protected azetidine diol using 10% Pd/C in methanol (B129727) yields the deprotected azetidinol. rsc.org The stability and reliable deprotection methods make the N-Cbz group a valuable tool in the multi-step synthesis of complex azetidine derivatives. rsc.orgmdpi.com The therapeutic efficacy of β-lactam compounds is often linked to the chemical reactivity of the azetidinone ring. researchgate.net

| Protecting Group | Reagent for Deprotection | Key Features |

| N-Cbz | H₂, Pd/C | Stable under many conditions, removable by hydrogenolysis rsc.orgorganic-chemistry.org |

| N-Boc | Trifluoroacetic acid (TFA) | Removed under acidic conditions mdpi.com |

| N-(4-methoxyphenyl) | Cerium ammonium (B1175870) nitrate (B79036) (CAN) | Selectively removed in the presence of other protecting groups mdpi.com |

Future Research Directions and Perspectives in Chiral Oxoazetidine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of the 2-azetidinone (or β-lactam) ring remains a cornerstone of organic and medicinal chemistry. ijpsr.comnih.gov While established methods like the Staudinger [2+2] cycloaddition are widely used due to their simplicity and control over diastereoselectivity, the future demands more sustainable and efficient approaches. mdpi.com

Key areas of focus will include:

Catalytic Asymmetric Synthesis: The development of novel catalysts is crucial for achieving high enantioselectivity in the synthesis of chiral azetidinones. technologynetworks.comrsc.org Research is moving towards the design of more efficient organocatalysts, as well as metal-based catalysts, to enable the synthesis of optically active compounds with high precision. nih.govfrontiersin.org Recent breakthroughs include the use of bifunctional enamine catalysts and photoinduced copper catalyst systems for enantioselective transformations. nih.govfrontiersin.org

Green Chemistry Approaches: Future methodologies will increasingly prioritize sustainability. This includes the use of environmentally benign solvents, milder reaction conditions, and the development of catalytic systems that can be easily recovered and reused. mdpi.com Microwave-assisted synthesis and the use of heterogeneous catalysts, such as magnetic copper ferrite (B1171679) nanoparticles, are promising avenues being explored. mdpi.com

Atom Economy: Syntheses that maximize the incorporation of all starting materials into the final product are highly desirable. acs.org Researchers are exploring novel reaction pathways, such as energy-transfer relay methods using visible light, to construct densely functionalized azetidines and β-lactams in an atom-economical fashion. acs.org

Exploration of Underexplored Reactivity Pathways of Azetidinones

The strained nature of the azetidinone ring imparts unique reactivity that is yet to be fully harnessed. acs.org While their role as precursors to β-amino acids and other nitrogen-containing compounds is well-established, future research will focus on uncovering and exploiting novel reaction pathways. mdpi.com

Emerging areas of investigation include:

Ring-Opening Reactions: Selective cleavage of the C-N or C-C bonds within the azetidinone ring can provide access to a diverse range of functionalized acyclic compounds. nih.gov Computational studies are being employed to understand the factors that govern bond activation and to design strategies for controlled ring-opening. nih.gov

[2+2] Cycloadditions: The ketene-imine cycloaddition remains a powerful tool for β-lactam synthesis. nih.gov Future work will likely focus on expanding the scope of this reaction by using novel ketene (B1206846) precursors and chiral auxiliaries to achieve even greater control over stereochemistry. nih.govnih.gov

Reactions at the C3 and C4 Positions: Beyond the core ring structure, the functionalization of the C3 and C4 positions of the azetidinone ring offers a gateway to a vast chemical space. The development of new methods for the stereoselective introduction of various substituents at these positions will be a key area of research.

Computational and Mechanistic Investigations of Azetidinone Systems

A deeper understanding of the relationship between the structure, strain, and reactivity of azetidinone systems is crucial for the rational design of new synthetic methods and functional molecules. nih.gov High-level computational studies are becoming increasingly important in this endeavor.

Future computational work will likely focus on:

Reaction Mechanisms: Elucidating the detailed mechanisms of known and novel reactions involving azetidinones will enable the optimization of reaction conditions and the prediction of stereochemical outcomes. acs.org

Ring Strain Analysis: Quantifying the ring strain in various azetidinone derivatives and understanding its impact on reactivity will provide valuable insights for designing new transformations. nih.gov

Predictive Modeling: The development of predictive models for reaction outcomes and biological activity will accelerate the discovery of new applications for chiral oxoazetidines. rsc.org

Expanding the Scope of Azetidinone Derivatives as Versatile Synthons

Azetidinones are valuable intermediates in organic synthesis, serving as precursors to a wide array of important molecules. mdpi.comacs.org Future research will continue to expand their utility as versatile synthons.

Table 1: Examples of Azetidinone Applications

| Application Area | Target Molecules | Reference |

| Medicinal Chemistry | Antibiotics, enzyme inhibitors, anticancer agents | nih.govnih.govresearchgate.net |

| Peptidomimetics | Non-natural amino acids, peptide-based inhibitors | acs.orgnih.gov |

| Natural Product Synthesis | Complex nitrogen-containing natural products | rsc.org |

| Materials Science | Nylon-3 polymers with potential biofunctionality | orientjchem.org |

The ability to readily convert chiral azetidinones like (S)-1-Cbz-2-methyl-3-oxoazetidine into a variety of other functional groups makes them highly attractive building blocks. For instance, reduction of the azetidin-2-one (B1220530) ring provides access to the corresponding azetidines, which are themselves an important class of heterocyclic compounds with significant biological activity. acs.org

Integration with Advanced Chemical Technologies (e.g., Flow Chemistry, AI-driven Synthesis)

The convergence of chiral oxoazetidine chemistry with cutting-edge technologies promises to revolutionize the way these compounds are synthesized and utilized.

Flow Chemistry: Continuous flow systems offer precise control over reaction parameters, leading to improved yields, selectivity, and safety. nih.govfrontiersin.org The application of flow chemistry to the synthesis of azetidinones will enable more efficient and scalable production. nih.gov

AI-driven Synthesis: Artificial intelligence and machine learning are emerging as powerful tools for retrosynthetic analysis and reaction prediction. sci-hub.secas.org AI models trained on vast reaction databases can propose novel and efficient synthetic routes to complex chiral oxoazetidines. sci-hub.seacs.org The integration of AI with automated synthesis platforms has the potential to significantly accelerate the discovery and development of new azetidinone-based molecules. sci-hub.se

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-1-Cbz-2-methyl-3-oxoazetidine, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of protected azetidine precursors under controlled conditions. Key steps include:

- Cbz protection : Introduction of the carbobenzyloxy (Cbz) group to protect the amine moiety, often using benzyl chloroformate in a basic medium (e.g., NaHCO₃) .

- Oxo-group formation : Oxidation of the azetidine ring at the 3-position, frequently employing reagents like Dess-Martin periodinane or TEMPO/oxone systems .

- Chiral resolution : Isolation of the (S)-enantiomer via chiral HPLC or enzymatic resolution methods .

- Critical parameters include solvent polarity (e.g., dichloromethane for Cbz protection), temperature (−10°C to room temperature), and catalyst loading (e.g., 5–10 mol% for asymmetric steps) .

Q. How is the purity and enantiomeric excess of this compound validated?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) for assessing chemical purity (>98%) .

- Chiral chromatography : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to confirm enantiomeric excess (>99% ee) .

- NMR spectroscopy : ¹H and ¹³C NMR to verify structural integrity, focusing on characteristic signals (e.g., Cbz carbonyl at ~170 ppm, azetidine ring protons at δ 3.5–4.5) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Thermal stability : Degradation studies via thermogravimetric analysis (TGA) show decomposition above 150°C, necessitating storage at −20°C .

- Hydrolytic sensitivity : Susceptibility to ring-opening in aqueous acidic/basic conditions; stability confirmed by LC-MS in neutral buffers (pH 6–8) for ≤48 hours .

- Light sensitivity : No photodegradation observed under amber glass storage, as validated by UV-Vis spectral monitoring .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound derivatives be resolved?

- Methodological Answer :

- Cross-validation : Compare solution-state NMR data with solid-state X-ray structures to identify conformational flexibility or solvent-induced shifts .

- DFT calculations : Optimize molecular geometries using Gaussian09 or similar software to reconcile experimental vs. theoretical NMR chemical shifts .

- Dynamic NMR (DNMR) : Assess temperature-dependent spectra to detect slow conformational interconversions affecting peak splitting .

Q. What strategies optimize the enantioselective synthesis of this compound to minimize racemization?

- Methodological Answer :

- Asymmetric catalysis : Use chiral Lewis acids (e.g., BINOL-derived catalysts) during cyclization to enhance stereocontrol .

- Low-temperature kinetics : Perform reactions at −40°C to suppress racemization pathways, monitored via in-situ FTIR .

- Protecting group tuning : Replace Cbz with tert-butoxycarbonyl (Boc) if racemization persists, as Boc’s steric bulk may stabilize the transition state .

Q. How can researchers address discrepancies in bioactivity data across cell-based vs. in vivo assays for azetidine derivatives?

- Methodological Answer :

- Metabolic profiling : Use LC-HRMS to identify metabolites in vivo that may deactivate the compound, contrasting with cell-based results .

- Protein binding assays : Quantify serum albumin binding via equilibrium dialysis to explain reduced efficacy in animal models .

- Dose-response triangulation : Compare IC₅₀ values across assays while normalizing for bioavailability differences (e.g., logP adjustments) .

Q. What advanced analytical methods validate the interaction of this compound with biological targets?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to purified enzymes or receptors .

- Cryo-EM/X-ray crystallography : Resolve co-crystal structures to map binding pockets and hydrogen-bonding interactions .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for target engagement .

Data Contradiction and Reliability

Q. How should researchers handle conflicting reactivity data (e.g., unexpected ring-opening vs. stability) in azetidine chemistry?

- Methodological Answer :

- Controlled replicate studies : Repeat reactions under inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference .

- High-throughput screening : Test reactivity across solvent libraries (e.g., 96-well plates) to identify outlier conditions .

- Mechanistic probes : Use isotopic labeling (e.g., ¹⁸O) to trace oxygen sources in unexpected oxidation products .

Q. What statistical approaches ensure robustness in structure-activity relationship (SAR) models for azetidine derivatives?

- Methodological Answer :

- Multivariate analysis : Apply partial least squares (PLS) regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity .

- Bootstrapping : Validate model predictability by resampling datasets 1,000+ times to assess confidence intervals .

- Outlier diagnostics : Use Cook’s distance or leverage plots to identify compounds disproportionately influencing SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.